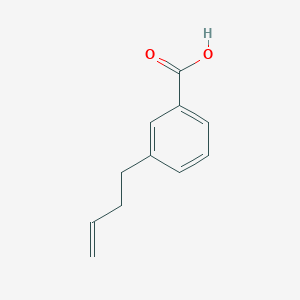

3-(3-Butenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-but-3-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h2,4,6-8H,1,3,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBHGSBRURDWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641260 | |

| Record name | 3-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286933-10-6 | |

| Record name | 3-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Butenyl Benzoic Acid and Its Advanced Derivatives

Direct Synthetic Routes to 3-(3-Butenyl)benzoic Acid and Analogous Structures

Direct synthetic routes to this compound primarily focus on constructing the key carbon-carbon bond between the aromatic ring and the butenyl side chain or on the formation of the carboxylic acid group from a suitable precursor.

Strategies for Carbon-Carbon Bond Formation Leading to Butenyl-Substituted Benzoic Acids

The creation of the bond between the benzoic acid core and the butenyl group is a critical step. Transition metal-catalyzed cross-coupling reactions are among the most effective methods for this transformation.

One prevalent strategy is the Suzuki-Miyaura coupling reaction . This method involves the reaction of a boronic acid or ester with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve coupling 3-halobenzoic acid (e.g., 3-bromobenzoic acid) with 3-butenylboronic acid or its ester equivalent. The reaction is valued for its mild conditions and tolerance of various functional groups.

Another powerful C-C bond-forming reaction is the Grignard reaction . A Grignard reagent, such as 3-butenylmagnesium bromide, can be reacted with a suitable electrophile. For instance, the carboxylation of a Grignard reagent derived from an appropriate alkyl or aryl halide with carbon dioxide is a well-established method for preparing carboxylic acids. libretexts.org In this context, 3-(3-butenyl)phenylmagnesium bromide could be reacted with CO2, followed by an acidic workup, to yield the target acid.

The table below summarizes typical reaction partners for these cross-coupling strategies.

Table 1: Common Reactants for C-C Bond Formation

| Coupling Reaction | Aromatic Component | Butenyl Component | Catalyst/Reagent |

|---|---|---|---|

| Suzuki-Miyaura | 3-Halobenzoic acid or ester | 3-Butenylboronic acid/ester | Palladium Catalyst (e.g., Pd(PPh₃)₄) |

Oxidative Approaches for Carboxylic Acid Synthesis from Alkene Precursors

When the butenyl-substituted aromatic ring is already assembled, the carboxylic acid functionality can be introduced through oxidation of a precursor group.

A common method is the oxidation of a primary alcohol or an aldehyde . For example, 3-(3-butenyl)benzyl alcohol or 3-(3-butenyl)benzaldehyde can be oxidized to this compound using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). libretexts.org

Another powerful technique is the oxidative cleavage of alkenes . Ozonolysis, followed by an oxidative workup (e.g., with hydrogen peroxide), can cleave a carbon-carbon double bond to form carboxylic acids. masterorganicchemistry.comchemistrysteps.com While this would cleave the butenyl group in the target molecule, it is a relevant strategy for synthesizing benzoic acid derivatives from more complex alkene precursors. masterorganicchemistry.com For instance, a precursor like 1-allyl-3-(3-butenyl)benzene could theoretically be cleaved to yield this compound, although this is a less direct route. A one-pot ozonolysis-oxidation process using an aqueous organic solvent followed by sodium chlorite (B76162) can efficiently convert alkenes to carboxylic acids. thieme-connect.comorganic-chemistry.org

Table 2: Oxidative Methods for Carboxylic Acid Synthesis

| Precursor Functional Group | Reagent(s) | Product |

|---|---|---|

| Primary Alcohol (-CH₂OH) | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) |

| Alkene (on a side chain) | 1. O₃; 2. H₂O₂ (oxidative workup) | Carboxylic Acid (-COOH) |

Hydrocarboxylation Techniques for Unsaturated Substrates Relevant to this compound

Hydrocarboxylation involves the direct addition of a hydrogen atom and a carboxyl group (–COOH) across a double bond, typically using carbon monoxide (CO) as the C1 source. This transformation is generally catalyzed by transition metals.

For a substrate like 3-butenylbenzene, a regioselective hydrocarboxylation would be required to produce this compound. While direct hydrocarboxylation of an unactivated terminal alkene on a side chain is challenging, related processes on styrenes and other activated olefins are well-documented. ethernet.edu.et These reactions often employ catalysts based on palladium, rhodium, or cobalt in the presence of CO and a hydrogen source. vdoc.pub The development of iron-catalyzed hydrocarboxylation of styrene (B11656) derivatives with CO₂ has also been reported, offering a pathway to α-aryl carboxylic acids. ethernet.edu.et Although not a direct synthesis of the target compound, these techniques highlight potential pathways for carboxylating related unsaturated substrates.

Catalytic and Advanced Methodologies in the Synthesis of this compound Scaffolds

Modern synthetic chemistry offers advanced catalytic systems, including palladium-catalyzed transformations and light-driven reactions, that provide novel routes to complex molecules like this compound.

Palladium-Catalyzed Transformations and Olefin Isomerization in Benzoic Acid Derivatives

Palladium catalysts are central to many synthetic strategies, not only for C-C bond formation but also for modifying the structure of the alkene side chain. nih.govnih.govacs.orgacs.org

Long-range olefin isomerization is a notable palladium-catalyzed transformation. nih.govnih.govacs.orgacs.org Research has shown that palladium(0) nanoparticles can effectively catalyze the isomerization of alkenylbenzoic acids. For instance, a substrate like 2-(3-butenyl)benzoic acid can be isomerized to its more stable, conjugated form, 2-(1-butenyl)benzoic acid. nih.govacs.org This process involves a stepwise migration of the double bond along the carbon chain. nih.govacs.org While this specific example relates to the 2-substituted isomer, the principle demonstrates the power of palladium catalysts to manipulate the position of the double bond in butenyl-substituted benzoic acids, which could be a strategic step in a multi-step synthesis. nih.govnih.govacs.orgacs.org The reaction conditions are typically mild, and the catalyst can often be recycled. nih.gov

Table 3: Palladium-Catalyzed Isomerization of Alkenylbenzoic Acids

| Substrate Example | Catalyst | Product Example | Key Finding |

|---|

Photocatalytic and Radical-Mediated Routes to Unsaturated Carboxylic Acids

Photocatalysis and radical chemistry represent cutting-edge approaches for synthesizing carboxylic acids, often under mild, environmentally friendly conditions.

Visible-light photocatalysis can enable the carboxylation of alkenes using carbon dioxide (CO₂). springernature.comresearchgate.net These methods often involve the generation of a CO₂ radical anion (CO₂•−), which then adds to the alkene. springernature.com While many examples focus on activated alkenes like styrenes, research is expanding to include unactivated alkenes. springernature.comresearchgate.net A photocatalytic protocol for the deconstructive carboxylation of alkenes with CO₂ has been developed, which can produce carboxylic acids from terminal alkenes without a change in the carbon number. bohrium.comnih.gov

Radical-mediated reactions offer another pathway. The intramolecular cyclization of unsaturated carboxylic acids via radical pathways is a well-studied process for forming lactones. rsc.orgacs.orgresearchgate.netrsc.org These reactions often proceed through the addition of a radical species to the double bond, followed by cyclization. bohrium.com While the goal here is not cyclization, the underlying principle of generating a radical on the butenyl chain or the aromatic ring could be harnessed. For example, a radical generated at the 3-position of a benzoic acid derivative could potentially react with a butenyl radical source to form the desired product. The formation of carbon-carbon bonds via radical reactions is a key tool in modern synthesis. libretexts.org

Table 4: Advanced Catalytic and Radical Methodologies

| Methodology | Description | Key Intermediate/Process | Relevance |

|---|---|---|---|

| Photocatalytic Carboxylation | Uses visible light and a photocatalyst to react alkenes with CO₂. springernature.comnih.gov | CO₂ radical anion (CO₂•−) addition to alkene. springernature.com | Potential for direct carboxylation of butenyl-containing precursors. |

| Radical-Mediated C-C Formation | Involves the generation and reaction of carbon-centered radicals. libretexts.org | Radical addition to an alkene or coupling of two radical species. | Alternative route for coupling the butenyl chain to the benzoic acid scaffold. |

Multicomponent Reaction Strategies for Constructing Functionalized Benzoic Acids

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step. nih.govresearchgate.net These strategies are increasingly applied to the construction of functionalized benzoic acids and their derivatives, offering advantages such as operational simplicity, high yields, and the ability to generate molecular diversity. nih.govresearchgate.net

One notable MCR strategy involves the in-situ generation and utilization of ortho-functionalized benzoic acids. For instance, a three-component, transition-metal-free synthesis of phthalimides has been developed using 2-(trimethylsilyl)aryl triflates, isocyanides, and carbon dioxide (CO₂). beilstein-journals.org In this process, the aryne precursor reacts with the isocyanide and CO₂ to form a functionalized benzamide (B126) derivative, demonstrating the power of MCRs to build the benzoic acid scaffold with concomitant functionalization. beilstein-journals.org

Another approach utilizes visible-light-mediated photoredox catalysis for the 1,2-acylalkylation of alkenes. nih.gov In this three-component reaction, a carboxylic acid, an alkene, and a silyl (B83357) enol ether are combined. nih.gov The carboxylic acid is converted in situ into an acyl radical, which then participates in a cascade reaction to form β-functionalized δ-diketones. nih.gov This methodology, while not directly producing a benzoic acid, showcases a strategy where a benzoic acid can act as a key component in an MCR to build complex structures. The reaction is redox-neutral and avoids the need for stoichiometric oxidants. nih.gov

The following table summarizes representative multicomponent reaction strategies that can be adapted for the synthesis of functionalized benzoic acid derivatives.

Table 1: Multicomponent Reaction Strategies for Functionalized Benzoic Acid Derivatives

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Phthalimide Synthesis | 2-(Trimethylsilyl)aryl triflate, Isocyanide, CO₂ | Transition-metal-free | Benzamide derivatives | beilstein-journals.org |

| 1,2-Acylalkylation | Benzoic acid, Methyl acrylate, Silyl enol ether | Visible-light, Photoredox catalyst | β-Functionalized δ-diketones | nih.gov |

| γ-Lactam Synthesis | Benzaldehyde, Amines, Diethyl acetylenedicarboxylate | Brønsted acid (phosphoric acid) | Functionalized γ-lactams | mdpi.com |

Brønsted acid catalysis also enables MCRs for synthesizing highly functionalized γ-lactam derivatives from aldehydes, amines, and acetylenedicarboxylic esters. mdpi.com The process involves the in-situ formation of an enamine and an imine, followed by a Mannich reaction and intramolecular cyclization. mdpi.com While the product is a lactam, the strategy of combining multiple components to build a complex scaffold around an aromatic core is a central theme in modern MCR chemistry applicable to benzoic acid derivatives.

Stereochemical Control and Regioselectivity in the Synthesis of this compound Derivatives

Achieving precise control over stereochemistry and regioselectivity is a critical aspect of synthesizing complex molecules like derivatives of this compound. This control dictates the final three-dimensional structure and, consequently, the biological and chemical properties of the compound.

Stereochemical Control of the butenyl side chain, specifically the geometry of the C=C double bond, can be addressed using modern synthetic methods. While literature directly on this compound is specific, general principles for the stereoselective synthesis of 1,3-dienes are highly relevant. nih.gov For example, transition-metal-catalyzed cross-coupling reactions are powerful tools. The Suzuki-Miyaura reaction, which can be used to form the C-C bond connecting the butenyl group to the aromatic ring, can proceed with stereoretention depending on the substrates and catalyst system. Furthermore, phosphine-free ruthenium-catalyzed addition of benzoic acids to trifluoromethylated internal alkynes has been shown to produce (E)-enol esters with excellent regio- and stereoselectivity. nih.gov This highlights how catalyst choice can dictate the stereochemical outcome of additions across a multiple bond. A three-component reaction of allenes, aryl iodides, and diazo compounds has also been developed for the stereoselective synthesis of 1,3-dienes, yielding a single stereoisomer. nih.gov

Regioselectivity in the functionalization of the benzoic acid ring is crucial for creating specific isomers. Directing further substitution to a particular position on the benzene (B151609) ring (ortho, meta, or para) relative to the existing carboxyl and butenyl groups requires careful selection of synthetic strategies. One powerful method is directed ortho-metalation, where a directing group guides a metal catalyst to a specific C-H bond. For instance, an 8-aminoquinoline (B160924) moiety has been successfully used as a bidentate directing group in the copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with excellent regioselectivity. rsc.org While this functionalizes the position ortho to the directing group, it demonstrates the principle of high regiocontrol.

For the this compound core, electrophilic aromatic substitution reactions would be influenced by the directing effects of both the meta-directing carboxylic acid group and the ortho-, para-directing butenyl group. To achieve specific regiochemical outcomes, a common strategy involves protecting the carboxylic acid, for example as a methyl ester. This allows for reactions like electrophilic nitration to be performed, which can be directed to the position para to the butenyl chain (and ortho to the ester). Subsequent deprotection then yields the regioselectively functionalized benzoic acid.

The following table outlines strategies for achieving stereochemical and regiochemical control in the synthesis of benzoic acid derivatives.

Reactivity Profiles and Chemical Transformations of 3 3 Butenyl Benzoic Acid

Chemical Reactivity of the Carboxylic Acid Moiety in 3-(3-Butenyl)benzoic Acid

The carboxylic acid group is a versatile functional group that can undergo a wide range of chemical transformations. In the context of this compound, the reactivity of the carboxylic acid moiety is largely independent of the butenyl side chain, allowing for a variety of functionalization strategies.

Decarboxylative Functionalization Pathways and Mechanisms

Decarboxylative functionalization has emerged as a powerful tool in organic synthesis, utilizing carboxylic acids as readily available and stable precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. uchicago.edu This approach is advantageous as it often employs inexpensive starting materials and releases carbon dioxide as the only byproduct. uchicago.edu For aromatic carboxylic acids like this compound, these transformations typically require overcoming a significant activation barrier and often necessitate the use of transition metal catalysts or photoredox catalysis. wikipedia.org

Recent advancements have focused on radical-mediated decarboxylation, which can proceed under milder conditions compared to traditional thermal methods. sdsu.edu Visible-light photoredox catalysis, for instance, provides a powerful platform for the decarboxylation of carboxylic acids to generate alkyl radical intermediates. nih.gov One strategy involves the in situ formation of an acyl hypobromite, which can prevent unproductive hydrogen atom abstraction and facilitate mild decarboxylation. researchgate.net

Several mechanistic pathways are possible for the decarboxylative functionalization of benzoic acids:

Redox-neutral decarboxylation: This pathway involves the formation of a nucleophilic organometallic intermediate without a change in the oxidation state of the metal catalyst.

Oxidative decarboxylation: This process leads to the formation of radical intermediates, and the metal catalyst undergoes a change in its oxidation state. rsc.org

A notable development is the use of photoinduced ligand-to-metal charge transfer (LMCT) to enable radical decarboxylative carbometalation. wikipedia.orgacs.org This strategy can generate high-valent arylcopper(III) intermediates that facilitate a variety of reductive eliminations, including the formation of carbon-fluorine bonds, a transformation previously challenging for benzoic acids. wikipedia.orgacs.org

The following table summarizes different approaches to decarboxylative functionalization applicable to benzoic acid derivatives:

| Transformation | Catalytic System/Conditions | Intermediate | Reference |

| Decarboxylative Hydroxylation | Photoinduced LMCT with copper catalyst | Aryl radical, Arylcopper(III) | sdsu.edu |

| Decarboxylative C–H Arylation | Ag(I)/K2S2O8 | Aryl radical | chemrxiv.org |

| Decarboxylative Fluorination | Photoinduced LMCT with copper catalyst | Aryl radical, Arylcopper(III) | wikipedia.orgacs.org |

| Decarboxylative Alkenylation | Nickel or Iron catalysis with redox-active esters | Alkyl radical | wikipedia.org |

| Biaryl Formation | Palladium-copper bimetallic system | Aryl copper species, Pd(II) aryl complex | |

| Decarboxylative Cyanation | Iridium photoredox catalyst with cyanobenziodoxolones | Alkyl radical | masterorganicchemistry.com |

Nucleophilic Acyl Substitution Reactions: Esterification and Amidation

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids, allowing for their conversion into a variety of derivatives, most notably esters and amides. acs.org These reactions proceed through an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then expels a leaving group to reform the carbonyl double bond. acs.org

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method. beilstein-journals.org The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. nih.gov

More contemporary and milder methods for esterification often involve the use of activating agents or specific catalysts. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient and selective catalyst for the direct esterification of both aryl and alkyl carboxylic acids under neat conditions. youtube.com Bismuth(III) compounds have also been explored as catalysts for the esterification of benzoic acid. nih.gov

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging because the basic amine can deprotonate the carboxylic acid to form a stable and unreactive carboxylate salt. youtube.com To overcome this, the reaction is often carried out at high temperatures (above 100 °C) to drive off the water formed and shift the equilibrium towards the amide product. chemrxiv.org

Alternatively, coupling agents are frequently employed to facilitate amide bond formation under milder conditions. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used. nih.govnih.gov In this process, the carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is a good leaving group and is readily attacked by the amine nucleophile. chemrxiv.org Boric acid can also serve as a catalyst for the direct amidation of benzoic acid, proceeding through a mixed anhydride intermediate. youtube.com

The table below outlines common methods for esterification and amidation:

| Reaction | Reagents/Catalyst | Key Features | Reference(s) |

| Fischer Esterification | Alcohol, Strong Acid (e.g., HCl, H2SO4) | Equilibrium process, requires excess alcohol or removal of water. | beilstein-journals.org |

| NBS-Catalyzed Esterification | Alcohol, N-Bromosuccinimide | Metal-free, mild conditions. | youtube.com |

| High-Temperature Amidation | Amine, Heat (>100 °C) | Drives off water to form the amide. | chemrxiv.org |

| Carbodiimide-Mediated Amidation | Amine, DCC or EDC | Forms a reactive O-acylisourea intermediate, mild conditions. | chemrxiv.orgnih.gov |

| Boric Acid-Catalyzed Amidation | Amine, Boric Acid | Forms a mixed anhydride intermediate. | youtube.com |

Carboxylic Acid Activation Strategies for Diverse Transformations

To enhance the reactivity of the carboxylic acid group towards nucleophilic attack, it is often converted into a more reactive derivative. This process, known as activation, transforms the hydroxyl group into a better leaving group. sdsu.edu

One of the most common activation strategies is the conversion of the carboxylic acid to an acyl chloride . This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govchemrxiv.org The reaction with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion generated in the reaction then acts as a nucleophile to form the acyl chloride. nih.gov

Another strategy is the formation of an acid anhydride . This can be achieved by reacting a carboxylic acid with an acyl chloride or by using a dehydrating agent like phosphorus pentoxide. sdsu.edu Acid anhydrides are also highly reactive towards nucleophiles.

For specific applications, particularly in peptide synthesis, various coupling agents are used to activate carboxylic acids in situ for amidation. As mentioned previously, carbodiimides like DCC and EDC are prominent examples. nih.gov Other uronium-based coupling agents such as TBTU, TATU, and COMU are also effective for the preparation of esters from carboxylic acids and alcohols.

The choice of activation strategy depends on the desired transformation and the compatibility of other functional groups within the molecule. For this compound, the butenyl group is generally stable to many of these activation conditions.

The following table summarizes key activation strategies:

| Activating Agent | Resulting Derivative | Common Applications | Reference(s) |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Synthesis of esters, amides, and Friedel-Crafts acylation. | nih.govchemrxiv.org |

| Phosphorus Pentoxide (P₂O₅) | Acid Anhydride | Dehydration to form anhydrides. | sdsu.edu |

| Dicyclohexylcarbodiimide (DCC) | O-Acylisourea (in situ) | Amide and ester synthesis, particularly in peptide chemistry. | chemrxiv.orgnih.gov |

| N-Hydroxysuccinimide (NHS) | NHS Ester | Formation of amine-reactive esters for bioconjugation. | nih.gov |

Reactions Involving the Butenyl Alkene Functionality of this compound

The butenyl side chain of this compound possesses a terminal double bond that can participate in a variety of reactions characteristic of alkenes. These transformations can be used to modify the side chain and introduce new structural features.

Olefin Metathesis and Isomerization Reactions

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes (typically ruthenium or molybdenum), has broad applications in organic synthesis. beilstein-journals.org For a molecule like this compound, if derivatized to contain another alkene, it could undergo ring-closing metathesis (RCM) to form cyclic structures. wikipedia.orgorganic-chemistry.org RCM is a widely used method for synthesizing unsaturated rings of various sizes, driven by the formation of a volatile byproduct, ethylene. wikipedia.org The success and E/Z selectivity of RCM can depend on factors like ring strain and the specific catalyst used. organic-chemistry.org

Isomerization: The terminal double bond of the butenyl group can be isomerized to an internal position under the influence of various catalysts. researchgate.net This reaction is often observed as a side reaction in olefin metathesis. orgsyn.org Transition metal complexes, including those of ruthenium, can catalyze the migration of the double bond to form the more thermodynamically stable internal alkene. researchgate.net For instance, allylbenzenes are known to isomerize to the corresponding trans-propenylbenzene derivatives. researchgate.net Specific catalysts have been developed for high selectivity in alkene isomerization. sdsu.edu

| Reaction | Catalyst | Product Type | Key Features | Reference(s) |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's Catalysts | Cyclic Alkenes | Forms various ring sizes, driven by ethylene release. | wikipedia.orgorganic-chemistry.org |

| Alkene Isomerization | Transition Metal Complexes (e.g., Ru, Ni) | Internal Alkenes | Can be a side reaction in metathesis; can be used to form more stable internal alkenes. | sdsu.eduresearchgate.netorgsyn.orgresearchgate.net |

Cycloaddition and Annulation Reactions with External Reagents

Cycloaddition Reactions: The alkene of the butenyl group can participate in cycloaddition reactions. A prominent example is the [4+2] cycloaddition , or Diels-Alder reaction, where the alkene acts as a dienophile in the presence of a conjugated diene to form a six-membered ring. wikipedia.org The reactivity of the dienophile can be influenced by the electronic nature of its substituents. masterorganicchemistry.comyoutube.com

Another important class is the [2+2] cycloaddition , which is often photochemically induced and leads to the formation of cyclobutane rings. nih.govchemrxiv.org This reaction can occur between two alkene units, either as a homodimerization or a crossed cycloaddition with a different alkene. nih.gov Visible-light photocatalysis has emerged as a mild and efficient method for promoting [2+2] cycloadditions of styrenic compounds. rsc.orgnih.gov While the butenyl group is not directly styrenic, isomerization to a conjugated system would enhance its reactivity in such cycloadditions.

[3+2] cycloadditions are also possible, for example, with nitrones, leading to the formation of five-membered heterocyclic rings. nih.gov

Annulation Reactions: Annulation refers to a ring-forming reaction. The Robinson annulation is a well-known example that involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring containing an α,β-unsaturated ketone. masterorganicchemistry.comwikipedia.org For the butenyl group of this compound to participate in a Robinson-type annulation, it would likely need to be converted into a Michael acceptor, for example, through isomerization and subsequent oxidation to an enone.

| Reaction Type | Reagents | Product | Key Features | Reference(s) |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Six-membered ring (cyclohexene derivative) | Concerted mechanism, stereospecific. | wikipedia.orgmasterorganicchemistry.comyoutube.com |

| [2+2] Cycloaddition | Another Alkene (photochemical or photocatalytic conditions) | Four-membered ring (cyclobutane derivative) | Can be a homodimerization or crossed reaction. | nih.govrsc.orgchemrxiv.orgnih.gov |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Five-membered heterocycle | Forms heterocyclic structures. | nih.gov |

| Robinson Annulation | Enolate, α,β-Unsaturated Ketone (Michael acceptor) | Six-membered ring with an α,β-unsaturated ketone | A sequence of Michael addition and aldol condensation. | masterorganicchemistry.comwikipedia.org |

Radical and Electrophilic Additions to the Alkene Bond

The terminal alkene functional group in this compound is a site of rich reactivity, susceptible to both electrophilic and radical additions. The outcomes of these reactions are governed by the nature of the attacking species and the reaction conditions.

In electrophilic additions , the π electrons of the carbon-carbon double bond act as a nucleophile, attacking an electrophilic species. byjus.com For instance, the addition of hydrogen halides (H-X) proceeds via the formation of a carbocation intermediate. The reaction follows Markovnikov's rule, which states that the electrophile (typically H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. byjus.com This leads to the formation of the more stable, secondary carbocation at the benzylic-allylic position, which is then attacked by the nucleophilic halide. byjus.com The presence of the electron-withdrawing benzoic acid moiety can influence the stability of this intermediate.

Radical additions , often initiated by peroxides or UV light, proceed through a different mechanism and can result in anti-Markovnikov regioselectivity. In the case of HBr addition in the presence of peroxides, the bromine radical (Br•) is the initial attacking species. It adds to the terminal carbon of the alkene to form the more stable secondary radical intermediate. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product.

The table below illustrates the expected major products from the addition of hydrogen bromide to this compound under different conditions.

| Reagent | Conditions | Mechanism | Major Product |

| HBr | No initiators | Electrophilic Addition | 3-(3-Bromobutyl)benzoic acid |

| HBr | Peroxides (ROOR) | Radical Addition | 3-(4-Bromobutyl)benzoic acid |

Intramolecular Cyclization Chemistry of this compound

The structure of this compound, featuring a nucleophilic alkene and an electrophilic carboxylic acid group (or a reactive aromatic ring) connected by a flexible four-carbon tether, is well-suited for intramolecular cyclization reactions. These reactions are powerful tools for constructing cyclic structures, which are prevalent in many natural products and pharmaceuticals.

Mechanistic Pathways of Cyclization Initiated by Acidic or Radical Species

Intramolecular cyclization of this compound and its derivatives can be initiated by either acidic or radical species, leading to different cyclic products through distinct mechanistic pathways.

Acid-Initiated Cyclization: In the presence of a strong acid, the alkene double bond can be protonated to form a secondary carbocation. This electrophilic center can then be attacked by one of two intramolecular nucleophiles:

Friedel-Crafts Alkylation: The carbocation can be attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. This pathway leads to the formation of a tetralone precursor after subsequent oxidation, creating a new six-membered ring fused to the aromatic core.

Lactonization: The oxygen atom of the carboxylic acid can act as a nucleophile, attacking the carbocation to form a cyclic ester, known as a lactone. This process typically results in the formation of a six-membered δ-lactone or a seven-membered ε-lactone, depending on the exact point of attack and subsequent rearrangements. Acid-catalyzed cascade reactions can lead to the formation of diverse isobenzofuranone derivatives in related systems. nih.gov

Radical-Initiated Cyclization: A radical species, generated from a radical initiator, can add to the terminal carbon of the butenyl group. This generates a new radical intermediate which can then undergo intramolecular cyclization. The radical can attack the aromatic ring, leading to the formation of fused ring systems. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by thermodynamic and kinetic factors, with 5-exo and 6-endo cyclizations being common pathways.

An analogous process involves oxidative cyclization. For instance, in related systems like 2-(3-butenyl)quinazolin-4(3Н)-ones, reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can initiate an oxidative 5-exo-trig cyclization, suggesting that an initial attack on the double bond can lead to the formation of heterocyclic ring systems. nih.gov

Influence of Tether Length and Substituents on Cyclization Efficiency and Outcome

The success and outcome of intramolecular cyclization reactions are highly dependent on the structural features of the substrate, particularly the length of the tether connecting the reacting functional groups and the presence of substituents.

Tether Length: The four-carbon chain (butenyl group) in this compound provides the necessary flexibility for the alkene to approach the aromatic ring or carboxylic acid group for cyclization. Intramolecular reactions are kinetically and entropically favored over their intermolecular counterparts, provided the tether is of an appropriate length. beilstein-journals.org If the tether is too short, ring strain can prevent the reaction, while a tether that is too long can make the reaction resemble an intermolecular process, reducing efficiency. beilstein-journals.org Computational studies on similar systems have shown that increasing tether length can significantly raise the activation energy for cyclization, sometimes favoring alternative reaction pathways or leading to reaction failure. pku.edu.cn

Substituents: Substituents on either the aromatic ring or the alkene chain can have profound electronic and steric effects on the cyclization.

Electronic Effects: Electron-donating groups on the aromatic ring increase its nucleophilicity, favoring intramolecular Friedel-Crafts type cyclizations. Conversely, electron-withdrawing groups, such as the carboxylic acid itself, deactivate the ring towards electrophilic attack. libretexts.org Substituents on the alkene can influence the stability of the carbocation or radical intermediates, thereby directing the regiochemical outcome of the cyclization.

Steric Effects: Bulky substituents can influence the transition state geometry, affecting the stereoselectivity of the reaction. In some intramolecular allylations, the stereochemistry of substituents can dictate whether the reaction proceeds through a well-defined chair-like transition state, leading to high stereoselectivity, or through poorly-defined transition states that result in a mixture of products. beilstein-journals.org

The following table summarizes the general influence of these factors.

| Factor | Influence on Cyclization |

| Tether Length | Optimal length (e.g., 3-4 atoms) enhances reaction rate and efficiency. Longer or shorter tethers can hinder or prevent cyclization. beilstein-journals.orgpku.edu.cn |

| Aromatic Ring Substituents | Electron-donating groups activate the ring for electrophilic attack, while electron-withdrawing groups deactivate it. libretexts.org |

| Alkene Chain Substituents | Can alter the stability of intermediates and influence regioselectivity (e.g., Markovnikov vs. anti-Markovnikov outcomes). Steric bulk can control stereoselectivity. beilstein-journals.org |

Formation of Polycyclic and Heterocyclic Systems via Intramolecular Processes

Intramolecular cyclization of this compound and its derivatives serves as a strategic platform for the synthesis of complex molecular architectures, including polycyclic and heterocyclic systems. These structures are integral to many biologically active compounds.

Polycyclic Systems: As previously discussed, an acid-catalyzed intramolecular electrophilic attack of the intermediate carbocation on the aromatic ring results in the formation of a new fused carbocyclic ring. This annulation reaction is a direct route to tetralin and tetralone frameworks, which are cores of numerous natural products. Further functionalization and subsequent cyclizations can lead to the construction of more complex fused and spiro polycyclic ring systems. nih.gov

Heterocyclic Systems: If the carboxylic acid group participates in the cyclization, it leads to the formation of oxygen-containing heterocycles, specifically lactones. Moreover, the core structure of this compound can be modified to include other heteroatoms, expanding the scope of accessible heterocyclic systems. For example, if the carboxylic acid is converted to an amide, nitrogen-containing heterocycles (lactams) can be formed. A notable example from a related field is the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones, which yields functionalized pyrrolo[1,2-a]quinazolin-5(1H)-ones, a class of nitrogen-containing heterocyclic compounds that are analogs of naturally occurring alkaloids. nih.gov This transformation highlights how intramolecular reactions on a butenyl-substituted aromatic core can be a powerful method for building intricate heterocyclic scaffolds. nih.gov

Interplay of Aromaticity, Carboxylic Acid, and Alkene Reactivity in this compound Transformations

The chemical behavior of this compound is dictated by a complex interplay between its three key functional components: the aromatic ring, the carboxylic acid group, and the alkene double bond. The reactivity of any one group is modulated by the presence of the others.

Aromatic Ring and Carboxylic Acid: The carboxylic acid group is an electron-withdrawing group with a deactivating effect on the aromatic ring. This reduces the ring's nucleophilicity, making it less susceptible to electrophilic attack. libretexts.org This deactivation presents a competitive disadvantage for intramolecular Friedel-Crafts type cyclizations, which rely on the aromatic ring acting as a nucleophile.

Alkene and Carboxylic Acid: The alkene double bond provides a reactive site that can be transformed into an electrophilic center (e.g., a carbocation) under acidic conditions. This new electrophilic site can then be attacked by the nucleophilic oxygen of the carboxylic acid, leading to lactonization. In this sense, the alkene and carboxylic acid groups can cooperate to form heterocyclic products.

Alkene and Aromatic Ring: The alkene is positioned by the tether to react with the aromatic ring. In acid-catalyzed cyclizations, the alkene is the precursor to the electrophile that attacks the aromatic nucleophile. The stability of the aromatic system must be overcome for this reaction to proceed. The interplay between the energy barrier of the cyclization and the aromaticity of the transition state is a critical factor in determining the reaction's feasibility. beilstein-journals.org Furthermore, the benzylic position (the carbon atom adjacent to the aromatic ring) has its own unique reactivity, such as susceptibility to oxidation, which can compete with reactions at the alkene or carboxylic acid. masterorganicchemistry.com

Mechanistic Investigations and Computational Studies of 3 3 Butenyl Benzoic Acid Chemistry

Experimental Elucidation of Reaction Mechanisms

Experimental studies are fundamental to understanding the intricate pathways of chemical reactions. For a molecule like 3-(3-butenyl)benzoic acid, which possesses both a carboxylic acid and a terminal alkene, intramolecular reactions such as cyclization are of significant interest. Experimental approaches for such systems focus on identifying reactive intermediates and mapping the energetic landscape of the reaction.

Identification of Key Intermediates and Transition States

The identification of transient species is crucial for confirming a proposed reaction mechanism. In reactions involving alkenyl acids, intramolecular cyclization can be promoted by electrophiles or transition metals. Mechanistic studies on similar systems have successfully identified key intermediates.

For example, the palladium-catalyzed cyclization of 3-alkenoic acids is proposed to proceed through a distinct pathway involving specific intermediates. nih.gov The mechanism involves the formation of a π-olefin complex, followed by an intramolecular nucleophilic attack by the carboxylate group, leading to an organopalladium intermediate. nih.gov Similarly, electrophilic addition and cyclization reactions of allenes, another class of unsaturated compounds, have been shown to proceed through cyclic intermediates, the formation of which can be influenced by neighboring group participation. nih.govscispace.com The stereochemical outcome of these reactions often provides indirect evidence for the structure of these transient species. nih.gov

Table 1: Examples of Intermediates in Related Cyclization Reactions

| Precursor Type | Catalyst/Reagent | Key Intermediate Type | Reaction Outcome |

|---|---|---|---|

| 3-Alkenoic Acids | Palladium-SPRIX Complex | Organopalladium intermediate | 5-endo-trig cyclization product nih.gov |

| Allenoic Acids | Halogenating Agent (e.g., NBS) | Cyclic halonium ion | Halolactone nih.gov |

| cis-3-hexene-1,5-diynes | Thermal | Diradical (p-benzyne) | Bergman cyclization product |

Transition states, being fleeting and high-energy, are not directly observable but can be inferred from kinetic data and stereochemical outcomes. Their existence and structure are often further elucidated and confirmed by computational methods.

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of activation energies and the formulation of rate laws. This information is essential for mapping reaction pathways and identifying the rate-determining step. For instance, kinetic research on the esterification of benzoic acid with 1-butyl alcohol has shown the reaction to be first order with respect to the benzoic acid. researchgate.netdnu.dp.ua

In the context of this compound, kinetic analysis of potential intramolecular cyclization or isomerization reactions would be critical. Studies on the degradation of other carbonyl compounds by atmospheric radicals have successfully determined rate coefficients using relative methods with spectroscopic monitoring, such as Fourier transform infrared (FTIR) spectroscopy. copernicus.org This approach allows for the quantification of reactant decay and product formation over time.

Table 2: Illustrative Rate Coefficients for Reactions of Carbonyl Compounds with Cl Atoms at 298 K

By comparing the rates of different potential pathways under various conditions (e.g., changing temperature, catalyst, or solvent), a comprehensive map of the reaction landscape can be constructed.

Theoretical Approaches in Studying this compound Reactivity

Computational chemistry provides powerful tools to complement experimental findings, offering insights into structures, energies, and electronic properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Energy Landscapes and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and map out the potential energy surfaces of reactions. DFT calculations can be used to optimize the geometries of reactants, products, intermediates, and transition states. mdpi.comresearchgate.net

For a molecule like this compound, DFT could be employed to:

Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies for potential pathways, such as a 5-exo-trig versus a 6-endo-trig cyclization, to predict the most favorable route. Studies on the cyclization of 3-alkenoic acids have used DFT to calculate the activation barriers for steps like nucleophilic attack and β-hydride elimination. nih.gov

Analyze Electronic Structure: Investigate the distribution of electron density and the nature of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's inherent reactivity. For example, DFT studies on benzoic acid derivatives have analyzed HOMO-LUMO gaps to assess chemical reactivity. mdpi.com

Characterize Transition States: The calculation of vibrational frequencies can confirm a computed structure as a true transition state (identified by a single imaginary frequency). researchgate.net DFT has been successfully used to characterize the transition states in reactions like the decarboxylation of benzoic acid and various cycloadditions. researchgate.netresearchgate.net

Molecular Dynamics and Conformational Analysis for Reaction Dynamics

While DFT is excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, solvent effects, and the dynamic pathways of reactions. nih.govyoutube.com

For this compound, conformational analysis is particularly important. The flexibility of the butenyl chain means the molecule can adopt numerous conformations, only some of which may be suitable for intramolecular reaction. Computational studies on the closely related 3-(azidomethyl)benzoic acid have shown that different conformers can exist with appreciable energy barriers between them, a phenomenon known as conformational polymorphism. nih.gov MD simulations can explore the accessible conformational space and determine the relative populations of conformers that place the butenyl double bond in proximity to the carboxylic acid group, thus assessing the pre-organization required for cyclization.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate structural or physicochemical properties of molecules (descriptors) with their reactivity or biological activity. dergipark.org.tr

For a series of substituted butenylbenzoic acids, a QSRR model could be developed to predict their cyclization rates. The process would involve:

Descriptor Calculation: Computing a range of molecular descriptors for each compound, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation linking the descriptors to the experimentally measured reaction rates.

Validation: Testing the predictive power of the model using an external set of compounds not used in the model-building process.

Studies on other benzoic acid derivatives have successfully used this approach to model properties like toxicity, demonstrating the utility of QSAR in predicting chemical behavior based on structure. mdpi.comnih.gov

Table 3: Common Descriptor Classes Used in QSRR/QSAR Models for Benzoic Acid Derivatives

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and susceptibility to nucleophilic/electrophilic attack. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences the accessibility of the reaction center and conformational preferences. |

| Topological | Molecular connectivity indices, Wiener index | Encodes information about the size, shape, and degree of branching in the molecule. mdpi.comnih.gov |

| Lipophilic | LogP (Partition coefficient) | Describes how the molecule partitions between polar and non-polar phases, affecting reactivity in different solvent environments. dergipark.org.tr |

Advanced Spectroscopic and Spectrometric Techniques for Mechanistic Insights

Mechanistic investigations into the chemistry of this compound rely on a suite of advanced spectroscopic and spectrometric techniques. These methods provide crucial information on the structural evolution of reactants, the identity of transient intermediates, and the kinetics of the reactions. By combining experimental data with computational models, a detailed picture of the reaction pathways can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of this compound and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the vinylic protons of the butenyl group, and the aliphatic protons of the CH₂ groups. The coupling patterns and chemical shifts of these signals are indicative of their relative positions in the molecule. For instance, in a potential intramolecular cyclization reaction, the disappearance of the vinylic proton signals and the appearance of new signals corresponding to a cyclic structure would provide direct evidence for the transformation.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. The chemical shifts of the carboxylic acid carbon, the aromatic carbons, and the carbons of the butenyl group are all characteristically defined. Changes in these chemical shifts during a reaction can be used to track the transformation of functional groups.

2D NMR Techniques: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially for complex product mixtures or intermediates.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring their changes during a reaction.

FTIR Spectroscopy: The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C=C stretch of the butenyl double bond (around 1640 cm⁻¹). In-situ FTIR spectroscopy can be employed to monitor the reaction progress in real-time by observing the decrease in the intensity of reactant peaks and the concomitant increase in product peaks.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C=C stretching vibration of the butenyl group would give a strong Raman signal. This technique is especially useful for in-situ monitoring of reactions in aqueous media, where the strong IR absorption of water can be problematic.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of reactants, products, and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns observed in the mass spectrum can offer structural clues. For example, in the analysis of a cyclized product of this compound, the mass spectrum would confirm the molecular weight and the fragmentation pattern could help to elucidate the cyclic structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate complex reaction mixtures and identify individual components.

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data and providing deeper mechanistic insights.

Prediction of Spectra: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies with a reasonable degree of accuracy. This can aid in the assignment of experimental spectra and in the identification of unknown products or intermediates.

Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, transition states, and intermediates. By identifying the lowest energy reaction pathway, the most likely mechanism can be proposed. For the intramolecular cyclization of this compound, computational studies could help to determine whether a concerted or stepwise mechanism is favored and predict the stereochemical outcome of the reaction.

The synergy between these advanced spectroscopic, spectrometric, and computational techniques provides a powerful approach for the detailed investigation of the reaction mechanisms of this compound.

Interactive Data Tables

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (Hz, predicted) |

| Ar-H | 7.5-8.2 | m | - |

| =CH | 5.8-6.0 | m | - |

| =CH₂ | 5.0-5.2 | m | - |

| Ar-CH₂ | 2.8-3.0 | t | 7.5 |

| CH₂-C= | 2.4-2.6 | q | 7.5 |

| COOH | 10.0-12.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm, predicted) |

| C=O | 172-175 |

| Ar-C (quaternary) | 128-140 |

| Ar-CH | 125-135 |

| =CH | 137-140 |

| =CH₂ | 115-118 |

| Ar-CH₂ | 35-38 |

| CH₂-C= | 30-33 |

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Wavenumber (cm⁻¹, predicted) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1580-1620 | Medium |

| C=C (Alkene) | 1630-1650 | Medium |

Advanced Applications of 3 3 Butenyl Benzoic Acid in Contemporary Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Construction

3-(3-Butenyl)benzoic acid is a bifunctional molecule that offers significant potential as a versatile building block in the synthesis of complex organic structures. Its unique architecture, combining a rigid aromatic ring functionalized with a carboxylic acid group and a flexible, reactive butenyl side chain, allows for a diverse range of chemical transformations. The carboxylic acid moiety can act as a directing group, a site for amide or ester formation, or a precursor for other functional groups. Simultaneously, the terminal alkene of the butenyl group provides a handle for various addition and coupling reactions, making it a valuable synthon for constructing intricate molecular frameworks.

Synthesis of Phenanthrene (B1679779) and Polycarbocyclic Derivatives

The structure of this compound is well-suited for the construction of polycyclic aromatic hydrocarbons (PAHs), including the phenanthrene core. While direct, named reactions employing this specific starting material are not extensively documented, its functional groups are amenable to established cyclization strategies. Electrophile-induced cyclization is a powerful method for forming fused benzenoid systems. mit.edu In this context, the butenyl side chain of this compound can be envisioned as a latent component for intramolecular reactions to build fused rings onto the existing benzene (B151609) core.

Key to this application is the strategic activation and reaction of the butenyl group. Various synthetic pathways can be proposed for the conversion of this compound into a phenanthrene-type structure. These methods generally involve an initial modification of the butenyl chain to create a suitable precursor, followed by an intramolecular cyclization event that forms the new six-membered ring. The final step is typically an aromatization to yield the stable phenanthrene system. For example, Brønsted or Lewis acid-promoted cationic cyclization is a known pathway for creating polysubstituted indenes and could be adapted for larger ring systems. rsc.org

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Intramolecular Friedel-Crafts Acylation | The butenyl chain is first converted to a carboxylic acid (e.g., via oxidation). This new acyl group can then undergo intramolecular acylation onto the aromatic ring in the presence of a strong acid, followed by reduction and aromatization. | Substituted phenanthrene derivative. |

| Radical Cyclization | Generation of a radical on the butenyl chain could lead to an intramolecular addition to the aromatic ring. This pathway often requires specific radical initiators and reaction conditions. | Dihydrophenanthrene precursor, requiring subsequent oxidation. |

| Heck-type Intramolecular Coupling | If the benzene ring is appropriately halogenated, a palladium-catalyzed intramolecular Heck reaction could couple the butenyl alkene directly to the ring, forming the new carbocycle. | Substituted phenanthrene derivative. |

| Cationic Polyene Cyclization | Protonation or Lewis acid activation of the alkene can initiate a cyclization cascade, where the aromatic ring acts as the terminating nucleophile. dntb.gov.ua | Fused polycyclic system. |

Incorporation into Functional Polymers and Responsive Materials

The bifunctionality of this compound makes it an attractive monomer for the synthesis of functional polymers. The carboxylic acid and the alkene group can be independently utilized in polymerization processes, leading to materials with tailored properties.

The carboxylic acid group can serve as an initiator for certain types of polymerization or be converted into other initiating species. More commonly, it imparts functionality to the resulting polymer, such as acidity, hydrophilicity, and the ability to coordinate with metal ions. This functionality can make the polymer responsive to changes in pH.

The terminal alkene on the butenyl side chain is a versatile functional group for polymerization. It can participate in:

Addition Polymerization: Under radical or transition-metal catalysis, the alkene can be polymerized to form a polymer with a polyalkane backbone and pendant benzoic acid groups.

Ring-Opening Metathesis Polymerization (ROMP): If the butenyl group is first used to form a cyclic olefin (e.g., via ring-closing metathesis with another functional group), ROMP can be employed to generate polymers with precisely controlled structures.

Post-Polymerization Modification: The butenyl group can serve as a reactive site for modifying a pre-formed polymer. For instance, thiol-ene "click" chemistry can be used to graft molecules onto the polymer backbone, introducing new functionalities after the main polymerization step.

Furthermore, benzoic acid and its derivatives can be incorporated as guest molecules into the crystalline cavities of certain polymers, such as syndiotactic polystyrene, creating co-crystalline phases with unique properties. mdpi.com This approach allows for the segregation of functional molecules within a polymer matrix, potentially leading to novel responsive materials. mdpi.com

Contributions to Ligand Design and Coordination Chemistry

The carboxylate group of benzoic acid derivatives is a classic coordinating moiety in inorganic and organometallic chemistry. The presence of the butenyl group in this compound adds a secondary functional site that can be exploited in the design of sophisticated ligands for catalysis and materials science.

Benzoic Acid Derivatives as Ligands for Transition Metal Catalysis

The carboxylate group of benzoic acid can act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net By coordinating to the metal center, the carboxylate can position the catalyst in proximity to a specific C-H bond on the aromatic ring, enabling regioselective transformations that would otherwise be difficult to achieve. nih.gov While ortho-C-H functionalizations are common, specialized directing groups and templates have been developed to achieve the more challenging meta-C-H activation of benzoic acid derivatives. nih.gov

In the context of this compound, the carboxylate would serve as the primary binding site to a metal catalyst. The butenyl group, while electronically having a minor effect on the ring, could serve several roles:

Steric Influence: It can influence the coordination environment around the metal center, potentially affecting the selectivity of the catalyzed reaction.

Hemilabile Ligand Component: The alkene could potentially coordinate weakly to the metal center, acting as a hemilabile arm. This weak interaction could stabilize catalytic intermediates or participate directly in the catalytic cycle before dissociating to allow product formation.

Anchor for Immobilization: The butenyl group can be used to attach the ligand-metal complex to a solid support, such as a polymer or silica, facilitating catalyst recovery and reuse.

| Metal Catalyst | Reaction Type | Role of Benzoic Acid Derivative | Reference |

|---|---|---|---|

| Palladium(II) | meta-C-H Olefination | Substrate with carboxylate acting as part of a directing template. | nih.gov |

| Rhodium(III) | Directed Regioselective Arylation | Substrate with a directing group derived from the carboxylic acid. | researchgate.net |

| Iron | Carboxylation with CO₂ | Substrate for carboxylation reactions. | acs.org |

| Ruthenium(II) | Asymmetric C-H Activation | Part of a chiral benzamide (B126) directing group. | researchgate.net |

Self-Assembly into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Benzoic acid and its derivatives are widely used as linkers in the synthesis of MOFs and coordination polymers. nih.govrsc.orgbrieflands.com The carboxylate group readily coordinates to metal centers to form the extended network structure.

This compound is a particularly interesting candidate for a MOF linker because it introduces a reactive functional group into the framework's pores. When used in MOF synthesis, the carboxylate group would participate in forming the framework's backbone, while the butenyl group would be a pendant moiety decorating the internal surface of the pores.

This pendant alkene is an ideal target for post-synthetic modification (PSM). rsc.orgnih.govescholarship.org PSM is a technique where a pre-formed MOF is treated with chemical reagents to alter its functionality without disrupting the underlying framework. nih.gov The butenyl groups within the MOF pores could undergo a variety of reactions, such as:

Epoxidation: Conversion of the alkene to an epoxide, which can then be opened by various nucleophiles to introduce new functional groups. rsc.org

Hydroboration-Oxidation: Conversion to an alcohol, providing a site for further ester or ether linkages.

Thiol-ene Reaction: Efficiently and selectively attaching thiol-containing molecules to the framework.

Halogenation: Introducing bromine or chlorine atoms, which can then be used in cross-coupling reactions.

This ability to perform chemistry within the pores of the MOF allows for the precise engineering of the chemical environment, tailoring the material for specific applications like targeted gas storage, separations, or heterogeneous catalysis. rsc.orgfrontiersin.orgekb.eg

Principles of Chemical Analogue Design: Structure-Reactivity Relationships and Bioisosteric Replacement Strategies Relevant to Benzoic Acids

The design of analogues of this compound is guided by established principles of medicinal and materials chemistry, focusing on structure-reactivity relationships and bioisosteric replacement.

Structure-Reactivity Relationships

The reactivity and properties of a benzoic acid derivative are heavily influenced by the nature and position of the substituents on the benzene ring. nih.gov The placement of the butenyl group at the meta- (3-) position in this compound has specific electronic and steric consequences.

Electronic Effects: The butenyl group is a weakly electron-donating group through induction. This has a small effect on the acidity (pKa) of the carboxylic acid compared to unsubstituted benzoic acid. Substituents with strong electron-donating or electron-withdrawing character would have a much more pronounced effect on the carboxyl group's reactivity. For instance, the number and position of hydroxyl groups on the benzoic acid ring significantly impact its inhibitory activity against enzymes like α-amylase, primarily through hydrogen bonding interactions. mdpi.com

Steric Effects: The butenyl group is relatively small and flexible, exerting minimal steric hindrance on the carboxylic acid group. This allows the carboxylate to participate freely in coordination or other reactions.

Reactivity of the Side Chain: The terminal double bond is the most reactive site for many chemical transformations, providing an orthogonal reaction handle that can be addressed without affecting the aromatic ring or the carboxylic acid under many conditions.

Structure-activity relationship (SAR) studies on various benzoic acid derivatives have shown that even subtle changes to the substitution pattern can lead to significant changes in biological activity. mdpi.comacs.org Factors such as lipophilicity, steric volume, and the ability to form hydrogen bonds all play crucial roles. nih.gov

Bioisosteric Replacement Strategies

The choice of a bioisostere is context-dependent, but several groups are commonly used to replace carboxylic acids. nih.govnih.gov These replacements can be acidic or neutral, depending on the specific interactions required for biological activity. hyphadiscovery.com

| Bioisostere | Approximate pKa | Key Characteristics | Reference |

|---|---|---|---|

| Tetrazole | 4.5 - 4.9 | Similar acidity to carboxylic acids but more lipophilic and metabolically stable. Widely used in approved drugs. | drughunter.com |

| Hydroxamic Acid | 8 - 9 | Less acidic than carboxylic acids. Acts as a strong metal chelator. | nih.gov |

| Acylsulfonamide | 3 - 5 | Strongly acidic. Can improve water solubility. | nih.gov |

| Hydroxyisoxazole | ~4.5 | Planar, acidic heterocycle that can mimic the hydrogen bonding pattern of a carboxylic acid. | nih.gov |

| Squaric Acid | 1.2 - 1.5 (pKa1) | Dianionic at physiological pH. Strong hydrogen bond donor and acceptor. | semanticscholar.org |

| Phosphonic Acid | ~2 (pKa1), ~7 (pKa2) | Can act as a mono- or dianion. Often used to mimic phosphates in biological systems. | nih.gov |

For a molecule like this compound, if it were identified as a lead compound in a drug discovery program, replacing the carboxylic acid with a tetrazole, for instance, could enhance its ability to cross cell membranes and reduce its susceptibility to metabolic breakdown, potentially leading to a more effective therapeutic agent. acs.orgdrughunter.com

Green Chemistry Principles Applied to the Synthesis and Transformations of 3 3 Butenyl Benzoic Acid

Development of Environmentally Benign Synthetic Protocols

The synthesis of 3-(3-butenyl)benzoic acid and its derivatives can be made more environmentally friendly by moving away from traditional synthetic methods that often rely on hazardous solvents and stoichiometric reagents. The focus is on creating protocols that are safer, more efficient, and generate less waste.

Solvent-Free and Reduced-Solvent Reaction Conditions

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free, or solid-state, reactions and reactions conducted in greener solvents like water are highly desirable. For the synthesis of compounds structurally related to this compound, solvent-free conditions have been successfully applied. For instance, the synthesis of some benzoic acid derivatives has been achieved under solvent-free conditions, showcasing the potential for broader application. nih.gov Microwave-assisted organic synthesis is another powerful technique that can often be performed without a solvent, leading to significantly reduced reaction times and increased energy efficiency.

| Reaction Type | Reactants | Conditions | Solvent | Yield | Reference |

| Thiazolidin-4-one Synthesis | Arylaldehyde, Amine, 2-mercaptoacetic acid | 80 °C, Catalyst | Solvent-free | Good | nih.gov |

| O-alkylation | Salicylamide, Alkylating agent | Microwave, 90s | Solvent-free | 92% | rsc.org |

These examples, while not directly involving this compound, demonstrate the feasibility of solvent-free approaches for key transformations in the synthesis of functionalized aromatic acids. The Suzuki and Heck cross-coupling reactions, which are viable methods for constructing the carbon skeleton of this compound, have also been explored under solvent-free or reduced-solvent conditions, often with microwave irradiation to facilitate the reaction. semanticscholar.org

Use of Sustainable Reagents and Oxidants

The choice of reagents and oxidants plays a crucial role in the greenness of a synthetic process. Traditional oxidants like chromium(VI) and manganese(VII) compounds are highly toxic and generate hazardous waste. misericordia.edu In contrast, sustainable alternatives such as molecular oxygen (from air) and hydrogen peroxide (H₂O₂) are highly desirable as they have benign byproducts (water).

For the synthesis of benzoic acid derivatives, significant progress has been made in developing cleaner oxidation methods. For example, the oxidation of alkylarenes to the corresponding benzoic acids can be achieved using air as the oxidant, often in the presence of a catalyst. rsc.org Similarly, hydrogen peroxide in the presence of a selenium catalyst has been shown to be an effective system for the oxidation of aldehydes to carboxylic acids in water. mdpi.com

| Substrate | Oxidant | Catalyst | Conditions | Product | Reference |

| Alkylarenes | O₂ (air) | Copper-based | Light-driven | Benzoic acids | rsc.org |

| Benzaldehyde | H₂O₂ | Diphenyl diselenide | Water, RT | Benzoic acid | mdpi.com |

| Toluene derivatives | O₂ | Co(OAc)₂/NaBr | Radical initiator | Benzoic acids | organic-chemistry.org |

These methods offer a greener pathway to the carboxylic acid functionality present in this compound, potentially starting from 3-(3-butenyl)toluene or 3-(3-butenyl)benzaldehyde. The use of such sustainable oxidants aligns with the principles of green chemistry by minimizing the generation of hazardous waste.

Catalysis for Sustainability in this compound Chemistry

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, all while reducing waste. The development of novel catalytic systems is paramount for the sustainable production and transformation of this compound.

Design of Recyclable and Metal-Free Catalytic Systems

While transition metal catalysts, particularly palladium, are highly effective for the cross-coupling reactions often used to synthesize alkenylbenzoic acids (e.g., Suzuki and Heck reactions), they are also expensive and can contaminate the final product. mdpi.commdpi.com A key goal in green catalysis is the development of systems where the catalyst can be easily recovered and reused.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer a straightforward solution for catalyst recycling through simple filtration. For instance, palladium catalysts immobilized on solid supports, such as polymers (e.g., Pd EnCat™ 30) or magnetic nanoparticles, have been shown to be recyclable in Suzuki and Heck reactions. mdpi.comaau.dkresearchgate.net These supported catalysts can often be reused for multiple reaction cycles with minimal loss of activity. aau.dkresearchgate.net

| Catalyst System | Reaction Type | Key Features | Recyclability | Reference |

| Pd EnCat™ 30 | Suzuki Coupling | Microencapsulated Pd | Reusable for >30 cycles | mdpi.comaau.dk |

| Pd/Fe₃O₄/RGO | Suzuki Coupling | Magnetic nanoparticles | Reusable for 8 cycles | researchgate.net |

| Lignin-based Catalysts | C-C bond formation | Renewable support | Recoverable and reusable | mdpi.com |

An even more advanced approach is the development of metal-free catalytic systems. These systems avoid the issues of cost and toxicity associated with transition metals. rsc.orgresearchgate.net For C-C bond formation, organocatalysis and other metal-free approaches are emerging as powerful alternatives. rsc.org While specific metal-free catalysts for the synthesis of this compound are not yet established, the general progress in this area suggests a promising future direction.

Enhancing Atom Economy and Reducing Waste Generation

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org Reactions with high atom economy are inherently greener as they generate less waste.

Addition reactions, such as the Diels-Alder reaction, are considered to have 100% atom economy as all the atoms of the reactants are incorporated into the product. nih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. The Wittig reaction, a common method for forming alkenes, is a classic example of a reaction with poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. youtube.com

| Reaction | Desired Product | Byproducts | Atom Economy |

| Diels-Alder | Cyclohexene | None | 100% jocpr.com |

| Wittig | Alkene | Triphenylphosphine oxide | Often <50% youtube.com |

| Heck | Alkenylarene | Halide salt | Moderate |

For the synthesis of this compound, a Heck reaction between 3-iodobenzoic acid and 1-butene would have a better atom economy than a Wittig reaction approach. Efforts to improve the atom economy of less efficient but synthetically useful reactions are ongoing. For example, strategies to use the triphenylphosphine oxide byproduct from the Wittig reaction as a catalyst in subsequent steps have been explored. researchgate.net

Renewable Feedstocks and Bio-Inspired Synthetic Routes

The majority of commodity chemicals are currently derived from finite petrochemical feedstocks. A major goal of green chemistry is to transition to renewable feedstocks, such as biomass. rsc.org Aromatic compounds, including benzoic acid derivatives, can potentially be sourced from renewable materials like lignin, which is a major component of wood and a rich source of aromatic structures. rsc.orgacs.org

Microorganisms offer a powerful platform for the production of aromatic compounds from renewable feedstocks like glucose through the shikimate pathway. nih.govfrontiersin.org This biosynthetic pathway is responsible for the production of aromatic amino acids, which can serve as precursors to a wide range of aromatic chemicals. nih.govfrontiersin.org While the direct biosynthesis of this compound has not been reported, the tools of metabolic engineering and synthetic biology could potentially be used to engineer microorganisms to produce this specific molecule or a close precursor from renewable resources.

| Feedstock | Platform Chemical | Target Compound Class | Reference |

| Lignocellulose | Lignin, Sugars | Aromatic compounds | rsc.orgacs.org |

| Glucose | Shikimic acid | Aromatic amino acids, Benzoic acid derivatives | nih.govfrontiersin.org |

| Biomass | Pyrolysis oil | Aromatic and aliphatic carboxylic acids | researchgate.net |

The development of bio-inspired synthetic routes and the utilization of renewable feedstocks represent the frontier of green chemistry and hold immense promise for the sustainable production of this compound and other valuable chemicals.